molecular formula C5H8O3 B129841 Acetoxyacetone CAS No. 592-20-1

Acetoxyacetone

Cat. No. B129841
CAS RN: 592-20-1
M. Wt: 116.11 g/mol
InChI Key: DBERHVIZRVGDFO-UHFFFAOYSA-N
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Description

Acetoxyacetone is a building block in the synthesis of various pharmaceutical and organic compounds. It is a carboxylic ester and a ketone . It is used in the synthesis of various pharmaceutical and organic compounds .


Synthesis Analysis

Acetoxyacetone can be synthesized using several methods. One method involves the reaction of β-hydroxy ether in dry benzene with lead (IV) acetate. The reaction mixture is heated at 50 °C or at reflux for a specified time. The reaction is then quenched with 5% Na2SO3, extracted with Et2O, washed with water, brine, dried (Na2SO4), and concentrated. The residue is chromatographed on silica gel (hexanes/ether) to give the corresponding α-acetoxy carbonyl or α-acetoxy ether compound .


Molecular Structure Analysis

The molecular formula of Acetoxyacetone is C5H8O3. It has an average mass of 116.115 Da and a monoisotopic mass of 116.047340 Da .


Physical And Chemical Properties Analysis

Acetoxyacetone has a density of 1.0±0.1 g/cm3, a boiling point of 153.7±23.0 °C at 760 mmHg, and a vapour pressure of 3.3±0.3 mmHg at 25°C. It has an enthalpy of vaporization of 39.1±3.0 kJ/mol and a flash point of 51.9±22.7 °C. Its index of refraction is 1.399, and it has a molar refractivity of 27.0±0.3 cm3 .

Scientific Research Applications

Atmospheric and Astrophysical Interest

Hydroxyacetone, also known as acetol, which is structurally related to acetoxyacetone, is of significant interest in astrophysical and atmospheric studies. Its vibrational properties have been investigated using various spectroscopic methods, confirming its planar conformation and relevance for atmospheric monitoring and potentially other applications (Lindenmaier et al., 2016).

Biomass Pyrolysis and Energy Production

Acetol, a component related to acetoxyacetone, is a model compound in biomass pyrolysis liquids (bio-oil). Its catalytic steam reforming has been studied for hydrogen production, with research focusing on catalyst performance and the impact of reaction conditions on carbon conversion and hydrogen yield (Bimbela et al., 2009).

Medical and Biological Research

  • Diabetic Ketosis Monitoring : Breath ketone testing, which measures acetone concentrations, has been identified as a noninvasive and effective method for diagnosing and monitoring diabetic ketosis. This highlights the importance of ketone bodies, including acetoacetate, in medical diagnostics (Qiao et al., 2014).
  • Cardiac Metabolism Study : Using hyperpolarized 13C-labelled acetoacetate, researchers have studied cardiac metabolism, demonstrating its use as an effective probe of ketone body metabolism in the heart (Miller et al., 2018).
  • Neurological Research : Acetoacetate has been studied for its effects on inhibiting voltage-dependent Ca2+ channels in brain cells, indicating its potential role in reducing excitatory postsynaptic currents and suppressing seizures (Kadowaki et al., 2017).

Chemical and Catalytic Processes

  • Chemical Oxidation : The oxidation of hydroxyacetone (acetol) to industrial products using a catalytic system of FeCl3/H2O2 has been studied, demonstrating the potential of this process in producing valuable chemicals (Araújo et al., 2016).
  • Glycerol Dehydration : Cu-based mixed oxides have been utilized for the selective dehydration of glycerol to hydroxyacetone (acetol), showing potential in continuous catalytic processes (Mazarío et al., 2020).

Metabolic and Physiological Studies

  • Ketosis in Dairy Cows : The relationship between concentrations of ketone bodies in milk and blood, including acetoacetate, has been investigated for the detection of subclinical ketosis in dairy cows (Enjalbert et al., 2001).

Safety And Hazards

When handling Acetoxyacetone, it is advised to wash face, hands, and any exposed skin thoroughly. It is not safe to eat, drink, or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. Keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-oxopropyl acetate
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InChI

InChI=1S/C5H8O3/c1-4(6)3-8-5(2)7/h3H2,1-2H3
Source PubChem
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InChI Key

DBERHVIZRVGDFO-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)COC(=O)C
Source PubChem
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Molecular Formula

C5H8O3
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DSSTOX Substance ID

DTXSID3060459
Record name 1-(acetyloxy)-2-Propanone
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Molecular Weight

116.11 g/mol
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Physical Description

Pale yellow to amber liquid with a nutty odor; [Acros Organics MSDS]
Record name Acetoxyacetone
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Boiling Point

66.00 °C. @ 12.00 mm Hg
Record name Acetoxyacetone
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Solubility

slightly
Record name Acetoxyacetone
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Vapor Pressure

1.0 [mmHg]
Record name Acetoxyacetone
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Product Name

Acetoxyacetone

CAS RN

592-20-1
Record name 1-(Acetyloxy)-2-propanone
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Record name Acetoxyacetone
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Record name 2-Propanone, 1-(acetyloxy)-
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Record name 1-(acetyloxy)-2-Propanone
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Record name Acetonyl acetate
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Record name ACETOXYACETONE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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